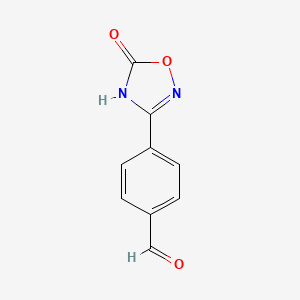
4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学的研究の応用
Synthesis and Characterization
The synthesis and optical studies of metal complexes derived from similar benzaldehyde compounds, such as 3,4-dimethoxy benzaldehyde hydrazone derivatives, have been explored. These compounds and their metal complexes (Cr(III), Fe(III), Co(II), Ni(II)) are characterized using techniques like FTIR, Mass spectra, and UV-vis absorption, indicating their potential for various applications due to their optical properties. Such studies underline the importance of benzaldehyde derivatives in developing materials with specific optical characteristics (Mekkey et al., 2020).
Antibacterial Properties
The antibacterial properties of oxadiazole compounds, synthesized from reactions involving benzaldehyde derivatives, highlight their potential in medical and pharmaceutical applications. These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, demonstrating their role in developing new antibacterial agents (Kakanejadifard et al., 2013).
Photoluminescent Properties
Benzaldehyde derivatives, specifically those incorporating 1,3,4-oxadiazole fluorophores, have been synthesized and studied for their mesomorphic behaviour and photoluminescent properties. These compounds show promising applications in creating materials with specific luminescent characteristics, useful in optical devices and sensors (Han et al., 2010).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have also been studied for their corrosion inhibition properties on mild steel in sulphuric acid. This research indicates the potential of benzaldehyde derivatives in protecting metals from corrosion, essential for industrial applications (Ammal et al., 2018).
Novel Synthetic Routes
Efficient synthetic routes have been developed for mono- and bis(oxadiazol)-benzaldehydes, demonstrating the versatility of these compounds in chemical synthesis. These routes provide access to a broad spectrum of oxadiazole derivatives under mild conditions, opening pathways for further exploration in various fields (Crestey et al., 2007).
将来の方向性
Oxadiazoles, including “4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde”, have shown promising potential in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further refinement of oxadiazole as anti-infective agents and the development of new chemical entities to act against resistant microorganisms .
作用機序
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
It has been suggested that 1,2,4-oxadiazole derivatives may exert their effects by inhibiting the aforementioned enzymes, thereby preventing dna synthesis and inhibiting cancer cell proliferation .
Biochemical Pathways
These could include DNA synthesis, cell proliferation, and other processes related to the growth and survival of cancer cells .
Result of Action
Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have potential anticancer effects by inhibiting dna synthesis and cell proliferation .
Action Environment
It’s worth noting that the synthesis of 1,2,4-oxadiazole derivatives has been described as environmentally benign .
生化学分析
Biochemical Properties
They have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
Cellular Effects
Some oxadiazole derivatives have been found to exhibit anticancer activity against different cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-1-3-7(4-2-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMSUNCPVYPPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

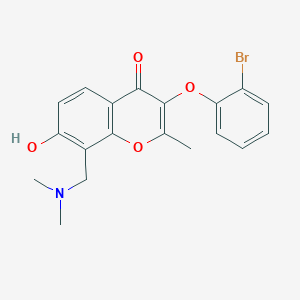
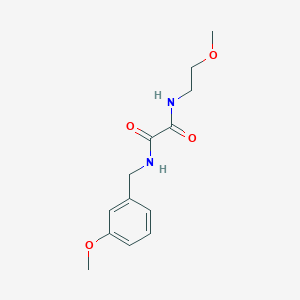
![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
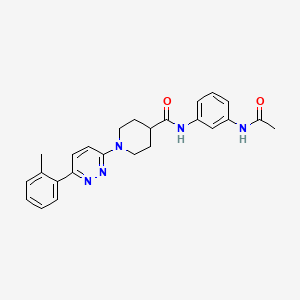
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)
![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)
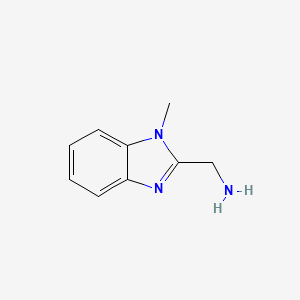
![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
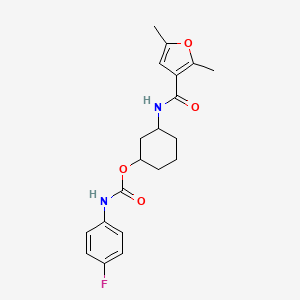
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)